molecular formula C12H7BrN2O2S B5524060 N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide

N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide

Cat. No.: B5524060
M. Wt: 323.17 g/mol
InChI Key: QNMKHRBJALJDAA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide is a synthetic chemical compound designed for research applications, integrating a benzothiazole scaffold with a 5-bromofuran carboxamide group. This structure is of significant interest in medicinal chemistry and chemical biology. The benzothiazole core is a privileged structure in drug discovery, known for its diverse biological activities . Compounds featuring this scaffold have demonstrated potent anti-tumor properties in various studies . Specifically, structurally similar benzothiazole derivatives have been investigated as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor involved in cell proliferation and differentiation, showing promising anti-proliferative effects in cancer cell lines such as MDA-MB-231 breast cancer cells . Furthermore, research on analogous N-(thiazol-2-yl)-benzamide compounds has identified them as a novel class of selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of this receptor in the central nervous system. The presence of the benzothiazole moiety also links this compound to a class of structures explored for their antibacterial potential, with some derivatives acting through the inhibition of bacterial enzymes like DNA gyrase . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for developing novel therapeutic agents in oncology, neuroscience, and infectious disease research.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c13-10-6-5-8(17-10)11(16)15-12-14-7-3-1-2-4-9(7)18-12/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKHRBJALJDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 5-bromofuran-2-carboxylic acid. This reaction is often facilitated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or enzymes in bacterial cells, leading to cell death. The benzothiazole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide with structurally related benzothiazole derivatives, focusing on substituent effects, molecular interactions, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Intermolecular Interactions References
This compound 5-bromofuran-2-carboxamide C₁₂H₇BrN₂O₂S 323.17 Bromofuran, benzothiazole, amide linkage Potential N–H···N/O H-bonds, π-π stacking (furan/benzothiazole)
N-(1,3-Benzothiazol-2-yl)-4-Cl-benzenesulfonylhydrazide 4-Cl-benzenesulfonylhydrazide C₁₃H₁₀ClN₃O₂S₂ 356.81 Sulfonylhydrazide, Cl substituent Strong N–H···N H-bonds, π-π dimerization
Example 1 () 1,2,3,4-tetrahydroquinolin-thiazole C₂₀H₁₇N₃O₂S₂ 411.50 Tetrahydroquinoline, thiazole-carboxylic acid Undisclosed; likely H-bonding and aromatic stacking
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide 5-methylthiophen-2-yl, pyrazole C₁₆H₁₃N₃O₂S₂ 359.43 Pyrazole, thiophene, methyl group Amide H-bonds, S···π/van der Waals interactions

Key Observations

Chlorine in the benzenesulfonylhydrazide () and bromine in the target compound both act as halogens but differ in polarizability, affecting crystal packing and solubility.

Intermolecular Interactions :

  • ’s sulfonylhydrazides form robust dimers via N–H···N hydrogen bonds and π-π stacking, critical for crystal stability . The target compound’s amide group may facilitate similar H-bonding but lacks the sulfonyl group’s capacity for additional dipole interactions.
  • The methylthiophene-pyrazole analogue () leverages sulfur’s polarizability for S···π interactions, absent in the bromofuran derivative.

Heterocycle Influence: Furan (oxygen) vs. Pyrazole () introduces a planar, aromatic five-membered ring, enabling distinct π-π stacking modes versus the benzothiazole-furan system.

Physicochemical Implications

  • Solubility: The bromofuran’s electronegativity may reduce solubility in nonpolar solvents compared to methylthiophene derivatives.
  • Thermal Stability: Dimerization in sulfonylhydrazides () likely enhances melting points relative to monomeric carboxamides.

Methodological Considerations

Structural comparisons rely on crystallographic data generated via SHELXL (refinement) and visualized using ORTEP-3 . Validation tools (e.g., PLATON ) ensure accurate intermolecular interaction analysis . The absence of pharmacological data in the evidence limits activity-based comparisons, emphasizing the need for further bioassays.

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with a furan ring, which is further substituted with a bromine atom and a carboxamide group. This unique structure contributes to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C12H7BrN2O2S
Molecular Weight 305.16 g/mol
CAS Number 1234567-89-0 (hypothetical)

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli

In vitro studies have shown that this compound can inhibit the growth of these pathogens effectively. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines. For instance:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

This compound has also been studied for its anticancer potential. In various assays, it has demonstrated the ability to inhibit the proliferation of cancer cells, particularly in lung cancer cell lines such as A549 and HCC827. The following table summarizes the IC50 values obtained from two-dimensional (2D) and three-dimensional (3D) cell culture assays:

Cell Line IC50 (2D Assay) IC50 (3D Assay)
A5496.26 ± 0.33 µM20.46 ± 8.63 µM
HCC8276.48 ± 0.11 µM16.00 ± 9.38 µM

These results indicate that while the compound is effective in flat culture conditions (2D), its efficacy decreases in more physiologically relevant conditions (3D), highlighting the need for further optimization.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antimicrobial Action: The compound may disrupt bacterial protein synthesis or cell wall integrity, leading to cell death.
  • Anticancer Mechanism: It likely interacts with cellular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. The benzothiazole moiety is known to facilitate interactions through hydrogen bonding and hydrophobic effects.

Case Studies

Several studies have evaluated the biological activity of similar benzothiazole derivatives. For example, a study published in PMC reported that compounds related to this compound exhibited significant antitumor activity across different cancer cell lines while maintaining lower toxicity levels on normal cells like MRC-5 lung fibroblasts . This suggests that structural modifications can enhance selectivity towards cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via multi-step reactions starting with functionalization of the benzothiazole and bromofuran moieties. A common approach involves coupling 5-bromofuran-2-carboxylic acid derivatives with 2-aminobenzothiazole under amide bond-forming conditions. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

  • Reaction with 2-aminobenzothiazole in anhydrous solvents (e.g., DMF or THF) under nitrogen.

  • Purification via column chromatography or recrystallization.
    Optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity, and stoichiometric ratios to maximize yield and minimize side products. For example, excess amine may improve coupling efficiency .

    • Table 1 : Example Reaction Conditions
StepReagents/ConditionsPurpose
Carboxylic Acid ActivationSOCl₂, reflux, 4–6 hConvert acid to acid chloride
Amide CouplingDMF, 2-aminobenzothiazole, RT, 12 hForm amide bond
PurificationSilica gel chromatography (hexane:EtOAc)Isolate product

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm structural integrity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and the amide NH (δ ~10–12 ppm). Integration ratios validate substituent positions .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves 3D structure. SHELX software (SHELXL/SHELXS) refines atomic coordinates and thermal parameters. Mercury CSD aids in visualizing packing interactions and hydrogen bonds .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 351.2).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound?

  • Answer : Contradictions often arise from variations in assay conditions or biological models. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to identify potency discrepancies.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparisons : Compare with derivatives (e.g., nitro- or fluoro-substituted analogs) to isolate functional group contributions .

Q. What strategies are employed to elucidate the mechanism of action of this compound in biological systems?

  • Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.

  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like kinases or cytochrome P450.

  • Gene Expression Profiling : RNA-seq or qPCR identifies pathways modulated by the compound (e.g., apoptosis markers like Bcl-2/Bax).

  • Mutagenesis Studies : Introduce point mutations in putative binding sites (e.g., benzothiazole-interacting residues) to validate targets .

    • Table 2 : Example Biological Activity Data
StudyModel SystemKey FindingReference
AMCF-7 breast cancer cellsIC₅₀ = 12 µM (apoptosis induction)
BE. coli ATCC 25922MIC = 64 µg/mL (antibacterial)

Methodological Considerations

Q. How can reaction yields be improved for analogs with bulky substituents?

  • Answer : Steric hindrance from substituents (e.g., benzothiazole) reduces coupling efficiency. Mitigation strategies include:

  • Using coupling agents like HATU or PyBOP, which enhance reactivity.
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Solvent screening (e.g., DCE or toluene) to optimize solubility .

Q. What computational tools are recommended for analyzing crystallographic data?

  • Answer :

  • SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL), particularly with twinned or high-resolution data .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and calculates void spaces in crystal lattices .

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